5-Fluoro-6-hydroxypyridine-3-sulfonamide
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Overview
Description
5-Fluoro-6-hydroxypyridine-3-sulfonamide is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of fluorine and sulfonamide groups in its structure imparts distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxypyridine-3-sulfonamide typically involves the introduction of fluorine and sulfonamide groups onto a pyridine ring. One common method involves the fluorination of a pyridine derivative followed by sulfonamide formation. For example, starting from 5-chloro-2,3,6-trifluoropyridine, the compound can be synthesized through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and sulfonamide formation processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-hydroxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and sulfonamide groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki–Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-Fluoro-6-hydroxypyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the sulfonamide group can form strong hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxypyridine: Similar in structure but lacks the sulfonamide group, which affects its reactivity and biological activity.
6-Hydroxypyridine-3-sulfonamide: Lacks the fluorine atom, resulting in different chemical properties and applications.
5-Fluoro-1H-indole-3-carbohydrazide: Contains a similar fluorinated ring structure but with different functional groups, leading to distinct reactivity and applications.
Uniqueness
5-Fluoro-6-hydroxypyridine-3-sulfonamide is unique due to the combination of fluorine, hydroxyl, and sulfonamide groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9)(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDCAUEUKVJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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